Cas no 2354107-41-6 (3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid structure](https://ja.kuujia.com/scimg/cas/2354107-41-6x500.png)
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid 化学的及び物理的性質
名前と識別子
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- 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid
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- インチ: 1S/C24H20FNO4/c25-22-13-16(11-9-15(22)10-12-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21H,10,12,14H2,(H,26,29)(H,27,28)
- InChIKey: DMZUVKSATGZQGN-UHFFFAOYSA-N
- SMILES: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)NC1C=CC(CCC(=O)O)=C(F)C=1
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R1172-1g |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid |
2354107-41-6 | 96% | 1g |
¥13815.43 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R1172-5g |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid |
2354107-41-6 | 96% | 5g |
¥52446.15 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R1172-500mg |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid |
2354107-41-6 | 96% | 500mg |
¥8726.45 | 2024-04-18 |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acidに関する追加情報
Exploring 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid (CAS No. 2354107-41-6): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry and pharmaceutical research, 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid (CAS 2354107-41-6) has emerged as a critical intermediate for peptide synthesis and drug discovery. This compound, often abbreviated as Fmoc-protected fluoro-phenylpropionic acid, combines the stability of fluorenylmethyloxycarbonyl (Fmoc) protection with the reactivity of a fluorinated aromatic system, making it indispensable in solid-phase peptide synthesis (SPPS). Researchers increasingly seek Fmoc-amino acid derivatives like this for their compatibility with automated synthesizers and green chemistry principles.
The structural uniqueness of CAS 2354107-41-6 lies in its 2-fluoro substitution on the phenyl ring, which enhances electronic effects for selective coupling reactions—a feature highlighted in recent publications on fluorinated drug scaffolds. With the pharmaceutical industry's growing focus on fluorine-containing APIs (per FDA approval trends), this compound addresses key demands for metabolic stability and bioavailability optimization. Laboratories frequently search for "Fmoc-fluoro phenylpropionic acid suppliers" or "fluorinated peptide building blocks," reflecting its niche yet expanding applications.
From a synthetic perspective, the propionic acid moiety enables efficient conjugation with resins or biomolecules, while the Fmoc group allows orthogonal deprotection under mild basic conditions. This dual functionality has spurred interest in click chemistry and bioconjugation techniques, particularly for antibody-drug conjugates (ADCs) and PROTACs development. Notably, its CAS 2354107-41-6 designation ensures precise identification in regulatory documentation, a critical factor for GMP-compliant manufacturing workflows.
Recent advancements in high-throughput screening have further elevated the relevance of this compound. Its compatibility with microwave-assisted synthesis (a trending topic in lab automation forums) reduces reaction times from hours to minutes—addressing common search queries like "accelerating Fmoc deprotection." Moreover, the fluorine atom's role in 19F-NMR spectroscopy makes it valuable for real-time reaction monitoring, aligning with industry needs for process analytical technology (PAT).
Environmental considerations also come into play. The compound’s design reflects principles of sustainable chemistry, as the Fmoc group generates non-toxic byproducts (dibenzofulvene) upon cleavage—a feature frequently compared to Boc-protected analogs in green chemistry discussions. This aspect resonates with researchers searching for "eco-friendly peptide synthesis reagents" or "reducing waste in SPPS."
In analytical applications, 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-phenyl]-propionic acid exhibits distinct chromatographic behavior due to its aromatic fluorine and carboxylic acid groups. HPLC method development papers often cite similar structures when optimizing separations for complex heterocycles—another hot topic in analytical chemistry circles.
Looking ahead, the integration of CAS 2354107-41-6 into machine learning-assisted molecular design pipelines showcases its future potential. Computational chemists increasingly input such fluorinated building blocks into algorithms predicting ADMET properties, bridging the gap between virtual screening and tangible synthesis. This intersection of cheminformatics and hands-on chemistry positions the compound as a linchpin in next-gen drug discovery.
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